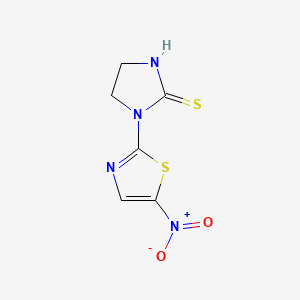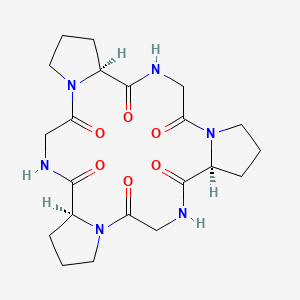
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione is a chemical compound with the molecular formula C6H6N4O2S2 and a molecular weight of 230.267 g/mol . It is known for its anti-parasitic and anti-microbial properties . The compound features a thiazole ring substituted with a nitro group at the 5-position and an imidazolidine-2-thione moiety .
Vorbereitungsmethoden
The synthesis of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione typically involves the reaction of 2-alkylthio-5-nitrothiazole with imidazolidine-2-thione . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Condensation: The imidazolidine-2-thione moiety can participate in condensation reactions with aldehydes and ketones.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its anti-parasitic and anti-microbial properties make it a candidate for studying the mechanisms of microbial inhibition.
Industry: It may be used in the development of anti-microbial coatings and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione involves the inhibition of key enzymes in microbial and parasitic organisms. The nitro group is believed to play a crucial role in this inhibition by interacting with the active sites of these enzymes, leading to the disruption of essential metabolic pathways . The molecular targets include enzymes involved in DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(5-Nitrothiazol-2-yl)imidazolidine-2-thione can be compared with other similar compounds such as:
2-Imidazolidinethione, 1-(5-nitro-2-thiazolyl)-: Similar structure but may have different biological activities.
1-(5-Nitro-1,3-thiazol-2-yl)imidazolidine-2-thione: Another structural isomer with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
40016-42-0 |
|---|---|
Molekularformel |
C6H6N4O2S2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1-(5-nitro-1,3-thiazol-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C6H6N4O2S2/c11-10(12)4-3-8-6(14-4)9-2-1-7-5(9)13/h3H,1-2H2,(H,7,13) |
InChI-Schlüssel |
ZOFIQVOGCZRBNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=S)N1)C2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)
